N-arachidonyl-glycine

GPCR Pharmacology Cellular Migration Orphan Receptor Deorphanization

Procure N-Arachidonyl-glycine (NAGly) as the definitive endogenous GPR18 agonist (EC50 44.5 nM) for assay development in cellular migration, macrophage apoptosis, and calcium flux studies. Unlike anandamide, NAGly has zero CB1/CB2/TRPV1 activity (Ki/EC50 >10 µM), eliminating psychotropic confounds. Serves as essential baseline reference (IC50 5.1–9 µM) for benchmarking novel GlyT2 inhibitors with up to 28-fold higher potency. Validates FAAH inhibition (>9-fold anandamide elevation). Confirms CB1/CB2-independent anti-allodynic mechanisms in neuropathic and inflammatory pain models.

Molecular Formula C22H37NO2
Molecular Weight 347.5 g/mol
Cat. No. B10771032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-arachidonyl-glycine
Molecular FormulaC22H37NO2
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCCNCC(=O)O
InChIInChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21-22(24)25/h6-7,9-10,12-13,15-16,23H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-
InChIKeySYVLWSBAKCQOBP-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Arachidonyl-glycine (NAGly): A Carboxylate Endocannabinoid Analog for Non-Cannabinoid GPCR and Lipid Signaling Research Procurement


N-Arachidonyl-glycine (NAGly; CAS 179113-91-8) is an endogenous carboxylic metabolite of the endocannabinoid anandamide, formally classified as an N-acylglycine and fatty amide [1]. It is structurally distinguished from anandamide by the substitution of an ethanolamine head group with a glycine moiety, a modification that profoundly alters its pharmacological profile while retaining the arachidonoyl tail essential for lipid signaling interactions [2]. NAGly is a key endogenous ligand for several orphan G protein-coupled receptors (GPCRs), including GPR18 and GPR92, and functions as a modulator of glycine receptors (GlyRs) and glycine transporter 2 (GlyT2), establishing its role as a multi-target lipid mediator in pain, inflammation, and cellular migration pathways [3].

Why NAGly Cannot Be Replaced by Generic Endocannabinoid Analogs or Alternative N-Acyl Glycines in Targeted Research


Generic substitution of NAGly with other endocannabinoid analogs or alternative N-acyl glycines is scientifically untenable due to its unique, quantifiable target selectivity profile and functional outcomes. Unlike anandamide, NAGly lacks affinity for CB1 and CB2 cannabinoid receptors (Ki >10 µM) and TRPV1 (EC50 >10 µM), eliminating canonical endocannabinoid signaling pathways that drive psychotropic and motor side effects in vivo . Furthermore, comparative studies with other N-arachidonyl-amino acid conjugates, such as N-arachidonyl-GABA (NAGABA) and N-arachidonyl-alanine (NAAla), reveal that only NAGly exhibits robust anti-allodynic and anti-hyperalgesic effects in inflammatory and neuropathic pain models [1]. Even within the GlyT2 inhibitor class, NAGly's activity is relatively weak (IC50 5.1–9 µM), with novel synthetic acyl-glycines demonstrating up to 28-fold greater potency, underscoring that NAGly serves as a specific reference ligand rather than a functionally interchangeable analog for all glycine transporter studies [2].

Quantitative Comparative Evidence Guide for N-Arachidonyl-glycine (NAGly) in Scientific Selection


GPR18 Agonism: NAGly's High Potency and Selectivity Versus Anandamide's Null Activity

NAGly acts as a potent and selective agonist for the orphan GPR18 receptor with an EC50 of 44.5 nM, whereas anandamide shows no activity at this receptor. This represents a >200-fold selectivity window over CB1/CB2 receptors for which NAGly exhibits negligible binding (Ki >10 µM) [1].

GPCR Pharmacology Cellular Migration Orphan Receptor Deorphanization

FAAH Inhibition and In Vivo Elevation of Anandamide: NAGly as an Indirect Endocannabinoid Modulator

NAGly inhibits fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation, with an IC50 ranging from 4 to 50 µM depending on cell type and species . In a rat in vivo study, oral administration of NAGly (10 mg/kg) resulted in a >9-fold increase in blood anandamide levels compared to vehicle-treated controls [1].

Endocannabinoid System Enzyme Inhibition In Vivo Pharmacodynamics

Glycine Receptor Modulation: NAGly's Distinct Subunit-Specific Profile Versus Anandamide

NAGly exerts complex, subunit-specific modulation of glycine receptors (GlyRs), including both potentiation and inhibition, whereas anandamide has no effect at α2 or α3 GlyR subtypes [1]. In comparative studies on α2 GlyRs, the inhibitory potency sequence was HU-210 = WIN55,212-2 > HU-308 > NAGly, placing NAGly as the least potent inhibitor among tested cannabinoids, but uniquely the only one with both potentiating and inhibitory effects [2].

Ion Channel Pharmacology Glycine Receptors Pain Neurobiology

GlyT2 Inhibition: NAGly as the Reference Ligand for a Novel Class of Analgesic Acyl-Glycines

NAGly inhibits the glycine transporter GlyT2 with an IC50 of 5.1–9 µM, providing analgesia in animal models, but this potency is relatively weak compared to optimized synthetic acyl-glycine inhibitors. Novel C16 and C18 monounsaturated acyl-glycine analogs demonstrate up to 28-fold greater potency at GlyT2 while retaining selectivity over the closely related GlyT1 transporter [1].

Neurotransmitter Transporters Analgesic Drug Discovery Structure-Activity Relationship

Anti-Inflammatory and Anti-Allodynic Efficacy: NAGly's CB1/CB2-Independent Mechanism Versus Cannabinoid Agonists

In a rat model of neuropathic pain, intrathecal NAGly (700 nmol) reduced mechanical allodynia to a degree comparable to the potent pan-cannabinoid agonist HU-210 (30 nmol). Critically, the analgesic effect of NAGly was unaffected by CB1 or CB2 receptor antagonists (AM251 and SR144528, respectively), whereas HU-210's effect was CB1-dependent [1]. In a rat inflammatory pain model, NAGly (70–700 nmol) similarly reduced allodynia and hyperalgesia without CB1/CB2 involvement [2].

Inflammatory Pain Neuropathic Pain Non-Cannabinoid Analgesia

GPR92 Activation: NAGly's Unique Gαq/11-Selective Signaling Versus Dual-Pathway Ligands

NAGly activates the orphan receptor GPR92, but unlike other endogenous GPR92 ligands such as farnesyl pyrophosphate (FPP) and lysophosphatidic acid (LPA), NAGly selectively activates only the Gαq/11-mediated signaling pathway and not Gαs-mediated pathways [1].

GPCR Signaling Bias Sensory Neurobiology Lipid Ligands

Recommended Research and Industrial Application Scenarios for N-Arachidonyl-glycine Procurement


GPR18 Pharmacology and Orphan GPCR Deorphanization

Researchers focused on GPR18-mediated signaling should procure NAGly as the primary endogenous agonist for assay development, given its high potency (EC50 44.5 nM) and selectivity over CB1/CB2 receptors. NAGly is essential for establishing positive controls in cellular migration, macrophage apoptosis, and calcium flux assays targeting GPR18, as no other endogenous ligand matches this selectivity profile [1].

GlyT2 Transporter Inhibitor Discovery and Reference Standard

For laboratories developing novel GlyT2 inhibitors as analgesics, NAGly is the required endogenous reference compound for benchmarking inhibitor potency and validating assay systems. Its established IC50 range (5.1–9 µM) serves as a baseline for evaluating structure-activity relationships of synthetic acyl-glycine analogs, with optimized inhibitors demonstrating up to 28-fold improved potency [2].

Preclinical Pain Models Investigating CB1/CB2-Independent Analgesia

Investigators studying non-cannabinoid mechanisms of analgesia should utilize NAGly as a control compound to differentiate CB1/CB2-dependent from CB1/CB2-independent effects. NAGly's robust anti-allodynic and anti-hyperalgesic activity in rodent inflammatory and neuropathic pain models, which is insensitive to CB1/CB2 antagonists, provides a critical comparator for cannabinoid-based therapeutics [3].

FAAH Inhibition and Endocannabinoid Tone Modulation Studies

Studies examining indirect elevation of endocannabinoid levels should incorporate NAGly as a reference FAAH inhibitor. Unlike direct FAAH inhibitors, NAGly's endogenous origin and dual action (FAAH inhibition with concomitant GPR18/GPR92 activation) provides a unique tool for investigating physiological versus pharmacological modulation of anandamide tone, with quantifiable in vivo efficacy (>9-fold anandamide elevation) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-arachidonyl-glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.